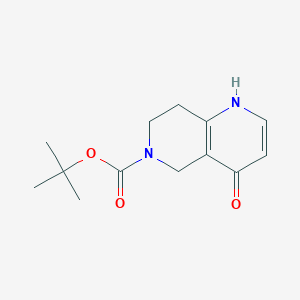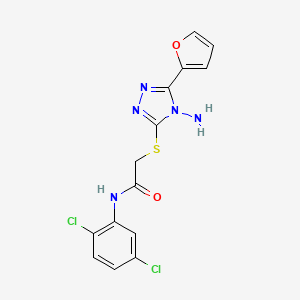![molecular formula C21H19N5O3S2 B2450188 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313405-01-5](/img/structure/B2450188.png)
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound with the molecular formula C21H19N5O3S2. It has an average mass of 453.537 Da and a mono-isotopic mass of 453.092926 Da .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C21H19N5O3S2. This formula indicates that the molecule is composed of 21 carbon atoms, 19 hydrogen atoms, 5 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For 4-[Bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, these properties include its molecular weight (453.537 Da), its molecular formula (C21H19N5O3S2), and its mono-isotopic mass (453.092926 Da) .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Benzothiazole Derivatives
Benzothiazole derivatives have been synthesized and characterized extensively, showcasing a wide range of biological activities. For instance, Patel and Baldaniya (2016) synthesized a series of triazine derivatives fused with benzothiazole, which exhibited significant antimicrobial activity against various bacterial strains. This implies the potential use of such compounds in developing antimicrobial agents (Patel & Baldaniya, 2016).
Antimicrobial and Anticancer Activities
Benzothiazole derivatives have been reported to possess antimicrobial and anticancer properties. For instance, Patel et al. (2009) synthesized benzothiazoles with different functional groups and screened them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The study highlighted the multifunctional potential of benzothiazole derivatives in pharmacological screenings (Patel et al., 2009). Additionally, Waghmare et al. (2013) prepared novel heterocycle benzothiazole derivatives and screened them for in-vitro anticancer activity against 60 human cancer cell lines, demonstrating their potential in cancer treatment (Waghmare et al., 2013).
Fluorescent Probes and Chemical Sensing
Benzothiazole derivatives have been utilized in developing fluorescent probes for bioimaging and chemical sensing. Yu et al. (2018) reported a novel benzothiazole-based fluorescent probe for cysteine detection, showcasing its application in living cells and test paper systems. This indicates the potential use of such compounds in biochemical sensing and diagnostics (Yu et al., 2018).
Electrochemical Applications
Benzothiazole derivatives have also found applications in electrochemical studies. Beloglazkina et al. (2007) synthesized benzothiazole derivatives and studied their adsorption on gold surfaces and electrochemical characterization, indicating the use of these compounds in materials science and sensor technology (Beloglazkina et al., 2007).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S2/c1-15-5-2-6-18-19(15)24-21(30-18)25-20(27)16-7-9-17(10-8-16)31(28,29)26(13-3-11-22)14-4-12-23/h2,5-10H,3-4,13-14H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJRCGXLENRANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

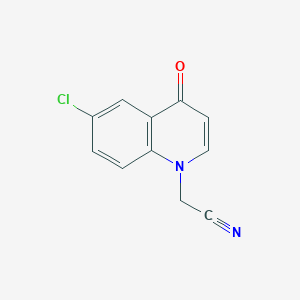
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2450106.png)
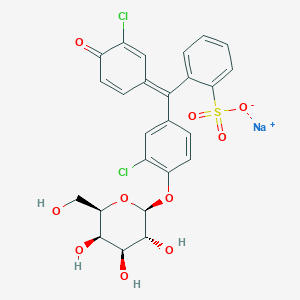
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2450108.png)
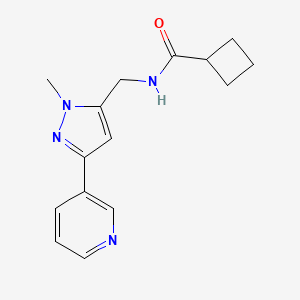
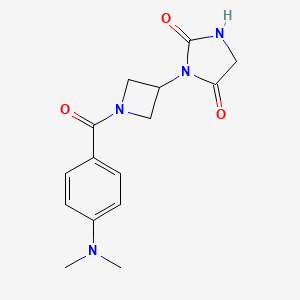
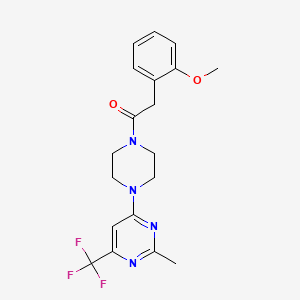
![N-allyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2450113.png)

![Propan-2-yl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2450119.png)
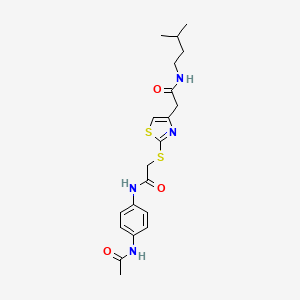
![4-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2450121.png)
